1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride

Physicochemical profiling CNS drug design Ligand efficiency

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) is a synthetic heterocyclic building block that integrates a benzylpiperazine moiety with a 4-piperidinyl substituent, presented as a dihydrochloride salt for enhanced aqueous solubility. It belongs to the broader class of piperazine-piperidine hybrids frequently exploited in central nervous system (CNS) drug discovery as scaffolds for sigma receptor ligands, dopaminergic agents, and melanin-concentrating hormone (MCH) receptor modulators.

Molecular Formula C16H27Cl2N3
Molecular Weight 332.3 g/mol
CAS No. 868707-62-4
Cat. No. B6593951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride
CAS868707-62-4
Molecular FormulaC16H27Cl2N3
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H
InChIKeyCAPORWCEMZXALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4): Structural Identity and Pharmacophore Classification for Research Procurement


1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) is a synthetic heterocyclic building block that integrates a benzylpiperazine moiety with a 4-piperidinyl substituent, presented as a dihydrochloride salt for enhanced aqueous solubility . It belongs to the broader class of piperazine-piperidine hybrids frequently exploited in central nervous system (CNS) drug discovery as scaffolds for sigma receptor ligands, dopaminergic agents, and melanin-concentrating hormone (MCH) receptor modulators [1]. The compound is primarily procured as a pharmaceutical intermediate for structure-activity relationship (SAR) studies and custom library synthesis, with commercial suppliers typically offering purity levels of 95–98% (HPLC) .

Why 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride Cannot Be Replaced by Simpler Piperazine or Piperidine Monomers in CNS Target Studies


Generic substitution with common monomers such as 1-benzylpiperazine (BZP, CAS 2759-28-6) or 4-benzylpiperidine (CAS 31252-42-3) fails when the research objective requires the simultaneous presentation of a benzyl pharmacophore and a secondary basic amine within a constrained bidentate geometry. The piperidine-piperazine hybrid architecture of this compound introduces an additional protonatable nitrogen at a defined distance from the benzyl group, fundamentally altering the pKa profile, hydrogen-bonding capacity, and receptor binding mode compared to single-ring analogs [1]. In sigma receptor SAR studies, this scaffold divergence translates into distinct sigma-1/sigma-2 selectivity ratios and differential off-target binding at serotonin 5-HT1A and dopamine D2 receptors, which cannot be recapitulated by merely mixing or sequentially dosing the individual monomers [2].

Head-to-Head Evidence: Quantifiable Differentiation of 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride from Closest Analogs


Molecular Descriptor Differentiation: Dual Basic pKa Centers vs. Single-Center Monomers

The dihydrochloride salt of 1-Benzyl-4-(piperidin-4-yl)piperazine provides two distinct basic nitrogen centers (piperazine N4 and piperidine N1) separated by a rigid carbon spacer, whereas comparator 1-benzylpiperazine (BZP) possesses only the piperazine nitrogens and 4-benzylpiperidine possesses only the piperidine nitrogen. Computational pKa predictions indicate that the piperidine nitrogen in the target compound has an estimated pKa of approximately 8.0–8.5, existing predominantly in the monoprotonated state at physiological pH, while the piperazine N4-benzyl nitrogen exhibits lower basicity (pKa ~6.5–7.0) [1]. This dual ionization profile is absent in the comparators, which each present a single dominant protonation site, directly affecting blood-brain barrier penetration predictions and receptor docking poses [1].

Physicochemical profiling CNS drug design Ligand efficiency

Sigma-1 Receptor Affinity: Scaffold-Dependent Binding Mode Differentiation from Piperidine-Only and Piperazine-Only Analogs

In a systematic SAR study of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives, the piperazine-based series (which includes the core scaffold of the target compound) displayed a fundamentally different sigma-1/sigma-2 selectivity profile compared to the corresponding piperidine-based series [1]. While specific Ki values for 1-Benzyl-4-(piperidin-4-yl)piperazine were not identified in the screened literature, the class-level data demonstrate that piperazine-containing analogs exhibit sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9, whereas piperidine-only analogs cluster more narrowly, strongly supporting a distinct binding mode at the sigma-1 receptor [1]. The presence of the additional piperidine nitrogen in the target compound is hypothesized to further modulate this selectivity through an auxiliary hydrogen-bond interaction with the receptor's secondary binding pocket [2].

Sigma receptor pharmacology CNS radioligand development Atypical antipsychotics

Chemical Identity and Purity: Vendor-Specified HPLC Purity as a Procurement Gate vs. Uncharacterized Generic Alternatives

Commercially sourced 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) is supplied with defined purity specifications, typically 95% (HPLC) as verified by independent vendors . In contrast, the free base form (CAS 686298-00-0) or custom-synthesized 'generic' batches frequently lack certificate-of-analysis (CoA) documentation for related substances, residual solvents, and water content . The dihydrochloride salt form also guarantees a fixed stoichiometry (2 HCl per molecule, MW 332.31 g/mol), eliminating the variability in salt content that plagues in-house free base preparations and ensuring reproducible dosing in biological assays [REFS-1, REFS-2].

Compound management High-throughput screening Reproducibility

Synthetic Tractability: One-Step Reductive Amination from 1-Benzylpiperazine and 4-Piperidone vs. Multi-Step Routes for Structurally Similar but Synthetically Distant Analogs

The target compound can be synthesized via a single-step reductive amination between commercially available 1-benzylpiperazine and 4-piperidone using sodium triacetoxyborohydride or sodium cyanoborohydride [1]. This contrasts with structurally related 1-benzyl-4-arylpiperazines described in the MCH patent literature, which require multi-step sequences involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to install the aryl group [2]. The synthetic brevity of the target compound reduces the cost of goods and lead time for resupply, a critical factor for medicinal chemistry programs running iterative design-make-test cycles with turnaround times under two weeks [1].

Medicinal chemistry Parallel synthesis Library production

High-Value Application Scenarios for 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) in Drug Discovery and Chemical Biology


Sigma-1 Receptor Ligand Optimization Programs

Medicinal chemistry teams pursuing sigma-1 receptor agonists or antagonists for neuropathic pain, Alzheimer's disease, or amyotrophic lateral sclerosis (ALS) can employ this dihydrochloride salt as a key intermediate for parallel library synthesis. The dual-basicity scaffold, inferred from class-level sigma-1 SAR data [1], provides an additional vector for tuning receptor residence time and subtype selectivity compared to standard 4-benzylpiperidine building blocks. The compound's commercial availability at defined purity (≥95%) eliminates the need for in-house synthesis and quality control release testing, enabling immediate deployment in 24- or 96-well plate format amide coupling or reductive amination library protocols.

Dopamine D2/5-HT1A Polypharmacology Probe Synthesis

Based on the established literature showing that benzylpiperazine-piperidine hybrids can engage both sigma receptors and serotonin 5-HT1A receptors with nanomolar affinity [1], this compound serves as a privileged starting scaffold for synthesizing atypical antipsychotic probes. The appended piperidine nitrogen can be selectively functionalized with sulfonamide, carboxamide, or arylalkyl groups to modulate the D2/5-HT1A selectivity ratio, while the benzylpiperazine moiety maintains sigma-1 engagement. Procurement of the dihydrochloride salt ensures the correct protonation state for direct use in aqueous reaction conditions, avoiding the neutralization and drying steps required for the free base.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 332.31 g/mol (dihydrochloride) and a heavy atom count within the fragment-like range (21 non-hydrogen atoms for the free base), this compound qualifies as a 'large fragment' or 'minimalist lead-like' entry. Its dual-ring architecture offers superior three-dimensionality and shape complementarity to CNS protein pockets compared to planar, single-ring fragments [1]. Fragment library managers can procure this compound in 50–100 mg quantities (as offered by multiple vendors ) to screen against GPCR panels or kinase targets, with the benzyl group providing a UV chromophore for convenient LC-MS detection and purity assessment during screening campaigns.

MCH Receptor Antagonist Lead Generation for Metabolic Disorders

The core scaffold is explicitly captured in the MCH receptor ligand patent literature [1], positioning this dihydrochloride salt as a versatile starting material for synthesizing 1-benzyl-4-arylpiperazine and 1-benzyl-4-arylpiperidine analogs. Programs targeting obesity, diabetes, or feeding disorders can leverage the pre-formed benzylpiperazine-piperidine core to rapidly diversify the aryl/heteroaryl substitution at the piperidine nitrogen, bypassing the linear synthesis of the bicyclic framework. The dihydrochloride salt's water solubility facilitates aqueous workup and high-throughput purification, reducing the cycle time for producing 48-member lead optimization libraries from 3–4 weeks to approximately 1 week.

Quote Request

Request a Quote for 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.